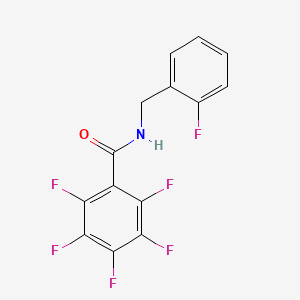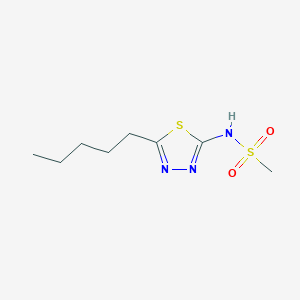
2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated benzamides like 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide can involve various chemical routes, often incorporating fluorination reactions and the coupling of benzyl and amide groups. While direct synthesis specific to this compound is not detailed, related works demonstrate methodologies that could be adapted for its synthesis. For instance, the synthesis of benzamide derivatives through reactions involving fluorinated reagents and benzylamines suggests a possible route for synthesizing this compound (Banks & Khazaei, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide often showcases interesting features such as crystal packing, hydrogen bonding, and π-π interactions. For example, the cocrystal of benzamide and pentafluorobenzoic acid shows hexameric supermolecules formed via hydrogen bonds, although it lacks phenyl-perfluorophenyl π-π stacking interactions (Jankowski et al., 2006).
Chemical Reactions and Properties
The reactivity of fluorinated benzamides can be influenced by the electron-withdrawing fluorine atoms, affecting their participation in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], a related fluorinated compound, demonstrates potent electrophilic fluorination capabilities, which could be relevant to the chemistry of pentafluoro-N-(2-fluorobenzyl)benzamide (Banks & Khazaei, 1990).
Aplicaciones Científicas De Investigación
Polymer Chemistry Applications
Azide–para-Fluoro Substitution on Polymers
The 2,3,4,5,6-pentafluorobenzyl group, due to its high reactivity towards para-fluoro substitution with thiols, serves as a versatile precursor for postpolymerization modifications. These modifications allow for the creation of polymers with varied functionalities, useful in diverse applications ranging from material science to biomedical engineering (Noy et al., 2019).
Cancer Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Synthetic benzamide derivatives, including compounds similar to 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide, have shown potential as histone deacetylase (HDAC) inhibitors. These inhibitors can induce hyperacetylation of nuclear histones, affecting gene expression and potentially inhibiting cancer cell growth (Saito et al., 1999).
Imaging and Diagnostic Applications
Dopamine D2 Receptor Imaging
Benzamide derivatives have been used in the development of imaging agents for the dopamine D2 receptor, which is crucial for studying various neurological disorders. These compounds, through positron emission tomography (PET), provide insights into the functioning of the brain's dopaminergic system (Mach et al., 1993).
Material Science and Solar Energy
Non-fullerene Acceptors in Organic Solar Cells
The introduction of benzyl and fluorinated benzyl side chains, akin to 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide, to N-annulated perylene diimide dimers has been explored for their use as non-fullerene acceptors in organic solar cells. These modifications have shown to enhance the power conversion efficiencies, demonstrating the potential for improving renewable energy technologies (Nazari et al., 2018).
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(2-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-7-4-2-1-3-6(7)5-21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRTLSQHHWSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)
![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)
![isopropyl 2-{[3-(2-naphthylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4581734.png)
![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4581772.png)


![2-[(6-methylpyrimidin-4-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4581797.png)

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)